![molecular formula C12H14N2O4S B14370342 Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate CAS No. 93953-26-5](/img/structure/B14370342.png)
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is an organic compound that features a diazenyl group attached to a butenoate ester. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with diazomethane to form the diazenyl intermediate. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cleaved diazenyl products.
Substitution: Various substituted butenoate esters.
Scientific Research Applications
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate involves its interaction with molecular targets through its diazenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved often include nucleophilic attack and electrophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(E)-(4-chlorobenzene-1-sulfonyl)diazenyl]but-2-enoate
- Methyl 3-[(E)-(4-nitrobenzene-1-sulfonyl)diazenyl]but-2-enoate
- Methyl 3-[(E)-(4-methoxybenzene-1-sulfonyl)diazenyl]but-2-enoate
Uniqueness
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is unique due to the presence of the 4-methylbenzene sulfonyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
93953-26-5 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonyldiazenyl]but-2-enoate |
InChI |
InChI=1S/C12H14N2O4S/c1-9-4-6-11(7-5-9)19(16,17)14-13-10(2)8-12(15)18-3/h4-8H,1-3H3 |
InChI Key |
FWZUZYRDVDWKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


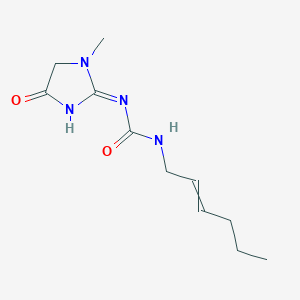
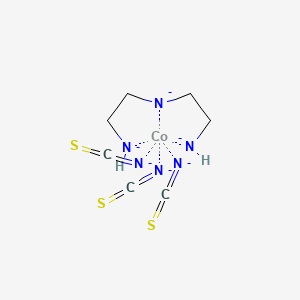
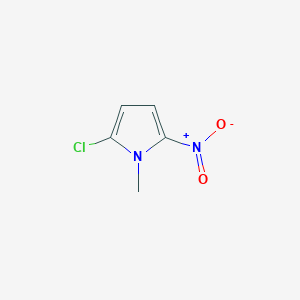


![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
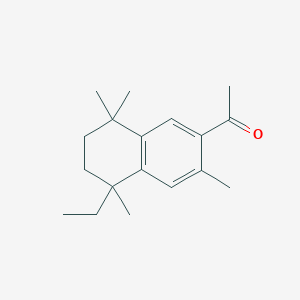
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
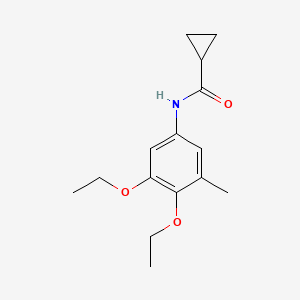
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
